molecular formula C22H16BrN3O4 B11309486 2-{5-[(4-Bromophenoxy)methyl]furan-2-yl}-5-[(4-methoxyphenyl)amino]-1,3-oxazole-4-carbonitrile

2-{5-[(4-Bromophenoxy)methyl]furan-2-yl}-5-[(4-methoxyphenyl)amino]-1,3-oxazole-4-carbonitrile

Cat. No.: B11309486
M. Wt: 466.3 g/mol
InChI Key: SCFWGCMOPGMZAJ-UHFFFAOYSA-N
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Description

2-{5-[(4-Bromophenoxy)methyl]furan-2-yl}-5-[(4-methoxyphenyl)amino]-1,3-oxazole-4-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a furan ring, an oxazole ring, and various substituents, including a bromophenoxy group and a methoxyphenylamino group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

The synthesis of 2-{5-[(4-Bromophenoxy)methyl]furan-2-yl}-5-[(4-methoxyphenyl)amino]-1,3-oxazole-4-carbonitrile involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the reaction of appropriate starting materials under acidic or basic conditions.

    Introduction of the Bromophenoxy Group: This step involves the bromination of a phenoxy group, typically using N-bromosuccinimide (NBS) as the brominating agent.

    Formation of the Oxazole Ring: The oxazole ring is formed through a cyclization reaction, often involving the condensation of an amino group with a carbonyl compound.

    Attachment of the Methoxyphenylamino Group:

Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and reduce costs.

Chemical Reactions Analysis

2-{5-[(4-Bromophenoxy)methyl]furan-2-yl}-5-[(4-methoxyphenyl)amino]-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromophenoxy group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Cyclization: The compound can undergo cyclization reactions to form additional ring structures.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-{5-[(4-Bromophenoxy)methyl]furan-2-yl}-5-[(4-methoxyphenyl)amino]-1,3-oxazole-4-carbonitrile has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including antibacterial, antifungal, and anticancer activities.

    Materials Science: The unique structure of the compound makes it of interest in the development of new materials with specific electronic or optical properties.

    Biological Research: The compound is used in studies to understand its interactions with biological molecules and its potential as a drug candidate.

    Industrial Applications: The compound is explored for its potential use in various industrial processes, including the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 2-{5-[(4-Bromophenoxy)methyl]furan-2-yl}-5-[(4-methoxyphenyl)amino]-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

2-{5-[(4-Bromophenoxy)methyl]furan-2-yl}-5-[(4-methoxyphenyl)amino]-1,3-oxazole-4-carbonitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C22H16BrN3O4

Molecular Weight

466.3 g/mol

IUPAC Name

2-[5-[(4-bromophenoxy)methyl]furan-2-yl]-5-(4-methoxyanilino)-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C22H16BrN3O4/c1-27-16-8-4-15(5-9-16)25-21-19(12-24)26-22(30-21)20-11-10-18(29-20)13-28-17-6-2-14(23)3-7-17/h2-11,25H,13H2,1H3

InChI Key

SCFWGCMOPGMZAJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC2=C(N=C(O2)C3=CC=C(O3)COC4=CC=C(C=C4)Br)C#N

Origin of Product

United States

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